molecular formula C27H22N4O3 B3202437 N-(4-acetylphenyl)-2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide CAS No. 1021209-23-3

N-(4-acetylphenyl)-2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide

货号 B3202437
CAS 编号: 1021209-23-3
分子量: 450.5 g/mol
InChI 键: HKJYVPWEHHLWIW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(4-acetylphenyl)-2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide, also known as ABI-007, is a novel chemotherapeutic agent that has shown promising results in preclinical and clinical studies. It is a nanoparticle formulation of paclitaxel, a widely used chemotherapeutic drug for the treatment of various cancers. ABI-007 has been developed to overcome the limitations of conventional paclitaxel, such as poor solubility, low bioavailability, and high toxicity.

作用机制

The mechanism of action of N-(4-acetylphenyl)-2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide is similar to that of paclitaxel, which is the inhibition of microtubule depolymerization and the induction of cell cycle arrest and apoptosis. However, this compound has been shown to have a longer half-life and a slower release rate than conventional paclitaxel, which may contribute to its improved efficacy and reduced toxicity.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including the inhibition of tumor cell proliferation, the induction of tumor cell apoptosis, and the suppression of tumor angiogenesis. In addition, this compound has been shown to enhance the immune response against tumors, which may contribute to its antitumor activity.

实验室实验的优点和局限性

N-(4-acetylphenyl)-2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide has several advantages for laboratory experiments, including its high drug-loading capacity, its uniform size and shape, and its stability in physiological conditions. However, the synthesis process is complex and requires specialized equipment and expertise. In addition, the cost of this compound is higher than conventional paclitaxel, which may limit its use in some research settings.

未来方向

There are several future directions for the development and application of N-(4-acetylphenyl)-2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide. One direction is the optimization of the synthesis process to improve the yield and reproducibility of the nanoparticles. Another direction is the evaluation of this compound in combination with other chemotherapeutic agents or immunotherapies to enhance its antitumor activity. Finally, the development of targeted delivery systems for this compound may improve its efficacy and reduce its toxicity in cancer patients.
Conclusion
This compound, or this compound, is a promising chemotherapeutic agent that has shown superior efficacy and reduced toxicity compared to conventional paclitaxel. Its unique nanoparticle formulation has several advantages for laboratory experiments and clinical applications. Further research is needed to optimize its synthesis process and evaluate its potential in combination with other therapies.

科学研究应用

N-(4-acetylphenyl)-2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide has been extensively studied in preclinical and clinical settings for the treatment of various cancers, including breast, lung, ovarian, and pancreatic cancer. In preclinical studies, this compound has shown superior efficacy and reduced toxicity compared to conventional paclitaxel. Clinical trials have demonstrated that this compound has a favorable safety profile and is well-tolerated by patients.

属性

IUPAC Name

N-(4-acetylphenyl)-2-(3-benzyl-4-oxopyrimido[5,4-b]indol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22N4O3/c1-18(32)20-11-13-21(14-12-20)29-24(33)16-31-23-10-6-5-9-22(23)25-26(31)27(34)30(17-28-25)15-19-7-3-2-4-8-19/h2-14,17H,15-16H2,1H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKJYVPWEHHLWIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C4=C2C(=O)N(C=N4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-acetylphenyl)-2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-acetylphenyl)-2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide
Reactant of Route 3
Reactant of Route 3
N-(4-acetylphenyl)-2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide
Reactant of Route 4
Reactant of Route 4
N-(4-acetylphenyl)-2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide
Reactant of Route 5
Reactant of Route 5
N-(4-acetylphenyl)-2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide
Reactant of Route 6
Reactant of Route 6
N-(4-acetylphenyl)-2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。